molecular formula C24H28ClNO2S B12754334 4-(Dimethylamino)-2-(1-naphthalenyl)butyl (phenylthio)acetate hydrochloride CAS No. 119585-10-3

4-(Dimethylamino)-2-(1-naphthalenyl)butyl (phenylthio)acetate hydrochloride

Cat. No.: B12754334
CAS No.: 119585-10-3
M. Wt: 430.0 g/mol
InChI Key: UOUVEDSWUIKQMK-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-(1-naphthalenyl)butyl (phenylthio)acetate hydrochloride is a complex organic compound that features a dimethylamino group, a naphthalenyl group, and a phenylthioacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-(1-naphthalenyl)butyl (phenylthio)acetate hydrochloride typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may include:

    Formation of the Dimethylamino Intermediate: This step involves the reaction of dimethylamine with a suitable precursor to form the dimethylamino group.

    Naphthalenyl Group Introduction: The naphthalenyl group is introduced through a Friedel-Crafts alkylation reaction.

    Phenylthioacetate Formation: The phenylthioacetate moiety is synthesized by reacting phenylthiol with an appropriate acylating agent.

    Final Coupling Reaction: The intermediate compounds are then coupled under specific conditions to form the final product, which is subsequently converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-(1-naphthalenyl)butyl (phenylthio)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

4-(Dimethylamino)-2-(1-naphthalenyl)butyl (phenylthio)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-(1-naphthalenyl)butyl (phenylthio)acetate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group may interact with biological receptors, while the naphthalenyl and phenylthioacetate moieties contribute to the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride
  • (4-methoxy-1-naphthalenyl)diphenylsulfonium triflate

Uniqueness

4-(Dimethylamino)-2-(1-naphthalenyl)butyl (phenylthio)acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

119585-10-3

Molecular Formula

C24H28ClNO2S

Molecular Weight

430.0 g/mol

IUPAC Name

[4-(dimethylamino)-2-naphthalen-1-ylbutyl] 2-phenylsulfanylacetate;hydrochloride

InChI

InChI=1S/C24H27NO2S.ClH/c1-25(2)16-15-20(23-14-8-10-19-9-6-7-13-22(19)23)17-27-24(26)18-28-21-11-4-3-5-12-21;/h3-14,20H,15-18H2,1-2H3;1H

InChI Key

UOUVEDSWUIKQMK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(COC(=O)CSC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32.Cl

Origin of Product

United States

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